6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole
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Overview
Description
6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide, and catalysts such as p-toluenesulfonic acid or sulfur .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-benzimidazole: Lacks the methoxy and imidazole groups, making it less versatile.
5-methoxy-2-phenyl-1H-imidazole: Similar structure but lacks the benzimidazole core.
1H-benzimidazole-2-yl)phenylmethanone: Contains a carbonyl group instead of a methoxy group
Uniqueness
6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
824394-81-2 |
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Molecular Formula |
C23H18N4O |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C23H18N4O/c1-28-16-11-12-19-20(13-16)26-23(25-19)18-10-6-5-9-17(18)22-24-14-21(27-22)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,27)(H,25,26) |
InChI Key |
FGAUKMRPZIPJNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=C(N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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